Ceranib1

Ceramidase Enzyme inhibition Sphingolipid metabolism

Select Ceranib1 for its unique, non-lipid scaffold, ensuring reliable target engagement distinct from lipid-based analogs like NOE. It is the gold-standard probe for the ceramide/S1P rheostat, backed by robust data: 90% sphingosine depletion at 50μM and an antiproliferative IC50 of 3.9μM in ovarian carcinoma. Its well-characterized 2-fold potency difference versus Ceranib-2 enables precise SAR and dose-response calibration. Procure with confidence for sphingolipidomics or combination studies with paclitaxel; experimental systems calibrated for Ceranib1 cannot be assumed to perform identically with other inhibitors without re-optimization.

Molecular Formula C26H21NO3
Molecular Weight 395.4 g/mol
Cat. No. B1365448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeranib1
Molecular FormulaC26H21NO3
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC
InChIInChI=1S/C26H21NO3/c1-17-8-14-22-21(16-17)24(19-6-4-3-5-7-19)25(26(29)27-22)23(28)15-11-18-9-12-20(30-2)13-10-18/h3-16H,1-2H3,(H,27,29)/b15-11+
InChIKeyOJMCCNQNCSCAJV-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceranib1: A Non-Lipid Ceramidase Inhibitor for Sphingolipid Signaling Research


Ceranib1 (CAS 328076-61-5) is a small-molecule, non-lipid inhibitor of human ceramidase enzymes, identified through high-throughput screening of a chemical library [1]. It functions by inhibiting the hydrolysis of ceramide, leading to intracellular accumulation of multiple ceramide species and a concomitant decrease in sphingosine and sphingosine-1-phosphate (S1P) levels [1]. As a research tool, Ceranib1 is primarily employed in cancer biology, inflammation, and metabolic disease studies to probe the ceramide/S1P rheostat, with demonstrated antiproliferative activity in ovarian carcinoma cells (SKOV3, IC50 = 3.9 μM) [1]. It is commercially available with high purity (≥98% HPLC) from multiple vendors .

Why Ceranib1 Cannot Be Replaced by Other Ceramidase Inhibitors or Analogs


Simple substitution of Ceranib1 with another ceramidase inhibitor—such as the lipid-based N-oleoylethanolamine (NOE) or the more potent analog Ceranib-2—is not supported by quantitative evidence. NOE fails to inhibit cellular ceramidase activity at concentrations below 300 μM and induces cell death via off-target mechanisms, while Ceranib-2, though ~2-fold more potent in ceramidase inhibition (IC50 28 μM vs 55 μM) and ~5-fold more antiproliferative (IC50 0.73 μM vs 3.9 μM), exhibits distinct potency and pharmacodynamic profiles [1]. Furthermore, the class of ceramidase inhibitors is heterogeneous; the non-lipid nature of Ceranib1 differentiates it from earlier lipid analogs and may influence solubility, cellular uptake, and off-target liabilities [1]. Experimental systems calibrated for Ceranib1 cannot be assumed to perform identically with other inhibitors without re-optimization of concentration ranges and validation of target engagement.

Ceranib1: Quantitative Differentiation from Analogs and In-Class Comparators


Ceramidase Inhibition: Ceranib1 vs. Ceranib-2 Head-to-Head

In a direct head-to-head comparison using a cell-based assay in SKOV3 ovarian cancer cells, Ceranib1 inhibited ceramidase activity toward an exogenous ceramide analog with an IC50 of 55 μM, whereas its synthetic analog Ceranib-2 exhibited an IC50 of 28 μM [1]. The 2-fold difference in potency was consistent across replicate experiments.

Ceramidase Enzyme inhibition Sphingolipid metabolism

Antiproliferative Potency: Ceranib1 Outperforms Lipid-Based Inhibitor NOE

In SKOV3 ovarian carcinoma cells treated for 72 hours, Ceranib1 inhibited proliferation with an IC50 of 3.9 ± 0.3 μM, whereas the lipid analog N-oleoylethanolamine (NOE) required approximately 60 μM to achieve comparable inhibition, and DMAPP was inactive up to 100 μM [1]. Ceranib1 is therefore >15-fold more potent than NOE in this antiproliferative assay.

Cancer biology Cell proliferation Ovarian cancer

Cellular Target Engagement: Ceranib1 Depletes Sphingosine and S1P

Treatment of SKOV3 cells with Ceranib1 at 50 μM for 24 hours resulted in a dose-dependent decrease in intracellular sphingosine to 10% of vehicle control levels and a reduction in S1P to 34% of control [1]. This confirms robust target engagement and modulation of the ceramide/S1P rheostat.

Sphingolipidomics Target validation Ceramide/S1P rheostat

Acute Cytotoxicity Profile: Functional Concentrations Are Well Tolerated

In SKOV3 cells, Ceranib1 does not cause significant acute cytotoxicity at concentrations up to at least those used in the ceramidase activity assay (i.e., 55 μM for 24 hours) [1]. This indicates that the observed antiproliferative effects are due to ceramidase inhibition rather than non-specific acute toxicity.

Cytotoxicity Cell viability Safety window

In Vivo Antitumor Potential: Class Validation via Ceranib-2

Although Ceranib1 itself has not been extensively evaluated in vivo, its analog Ceranib-2 significantly delayed tumor growth in a syngeneic tumor model without causing hematologic suppression or overt toxicity [1]. This class-level evidence validates ceramidase inhibition as a viable in vivo anticancer strategy and supports the use of Ceranib1 in preclinical models where in vivo translation is anticipated.

In vivo pharmacology Xenograft model Anticancer drug development

Non-Lipid Chemical Structure: Advantage Over Lipid-Based Inhibitors

Ceranib1 is the first reported non-lipid inhibitor of human ceramidase, distinguishing it from earlier lipid analogs such as N-oleoylethanolamine and DMAPP [1]. Its quinolinone-based scaffold (C26H21NO3, MW 395.45) confers improved drug-like properties and eliminates the non-specific membrane effects associated with highly hydrophobic ceramide mimics.

Medicinal chemistry Drug-like properties Chemical probe

Ceranib1: Preferred Applications Based on Quantitative Evidence


Ovarian Cancer Cell Proliferation Studies

Given its robust antiproliferative IC50 of 3.9 μM in SKOV3 cells and clear target engagement (90% sphingosine depletion at 50 μM), Ceranib1 is ideally suited for mechanistic studies of ceramidase inhibition in ovarian cancer models [1]. The compound can be used alone or in combination with paclitaxel to assess additive effects on cell cycle arrest and apoptosis.

Sphingolipid Flux and Ceramide/S1P Rheostat Modulation

Ceranib1's ability to induce accumulation of multiple ceramide species while depleting sphingosine and S1P makes it a valuable tool for sphingolipidomics and metabolic flux analyses [1]. Researchers can use Ceranib1 at 10–50 μM to perturb the ceramide/S1P balance and quantify downstream signaling effects via LC-MS/MS or targeted lipidomics.

Comparative Pharmacology with Ceranib-2

The well-characterized 2-fold potency difference between Ceranib1 and Ceranib-2 in ceramidase inhibition (IC50 55 μM vs 28 μM) and 5-fold difference in antiproliferative activity (IC50 3.9 μM vs 0.73 μM) provides a robust framework for comparative dose-response studies [1]. This enables structure-activity relationship (SAR) exploration and validation of target engagement thresholds required for phenotypic outcomes.

Preclinical In Vivo Study Design Support

Although Ceranib1 itself has not been reported in in vivo studies, the class-level validation provided by Ceranib-2's antitumor efficacy in syngeneic models supports the use of Ceranib1 in preclinical pipelines where in vivo translation is planned [1]. The favorable acute toxicity window at functional concentrations (≤55 μM) further supports its use in cell-based assays prior to in vivo testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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